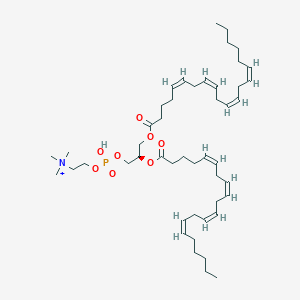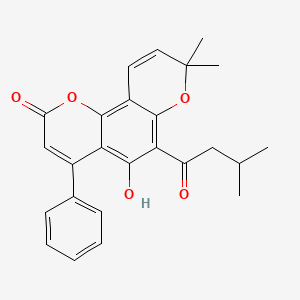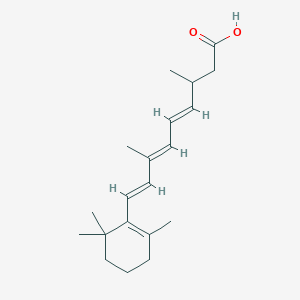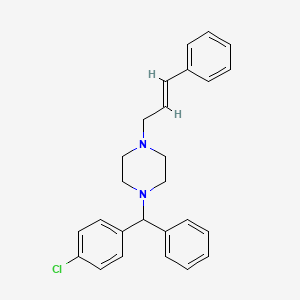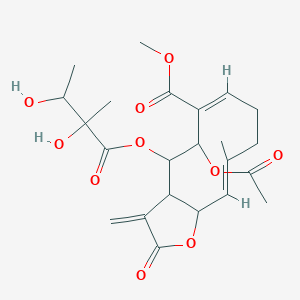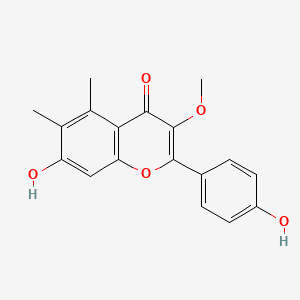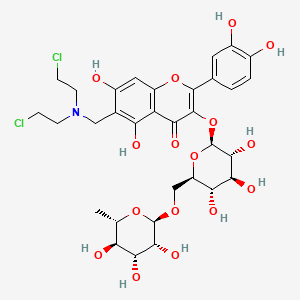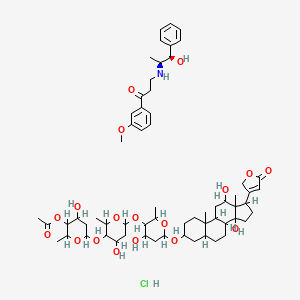
Tellanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Telluronium is a tellurium hydride.
科学的研究の応用
Biological Impact and Cellular Response Tellurium (Te) administration in rats causes demyelinating neuropathy by inhibiting cholesterol synthesis in myelinating Schwann cells, affecting the myelin sheath. This leads to cell hypertrophy, formation of nuclear inclusions termed crystalloids, proliferation of smooth endoplasmic reticulum (ER), and overexpression of HMG CoA reductase and synthase mRNAs, key enzymes in cholesterol synthesis. These changes are reversible upon withdrawal of Te treatment, indicating dynamic changes in the biogenesis and structural organization of nuclear envelope and ER systems due to Te-induced cholesterol depletion (Berciano et al., 2000).
Extraction and Application in Industries Tellurium is a rare metalloid, primarily produced from copper anode slimes during electrolytic refining of blister copper and from processing of bismuth, lead, and gold ores. It is extensively used as an additive in various compounds and alloys across industries. Approximately 40% of global tellurium output is consumed in the production of CdTe solar cells photovoltaic modules for generating low-cost solar electricity (Makuei & Senanayake, 2018).
Environmental Implications of Tellurium Usage The demand for tellurium has significantly increased due to its use in solar photovoltaics, leading to elevated levels in the environment. Understanding the anthropogenic cycle of tellurium, including its losses to the environment from human usage, is crucial. These losses might occur predominantly as mine tailings, in gas and dust during processing, manufacturing losses, and in-use dissipation. Proper end-of-life management approaches are essential to avoid dissipation to the environment, especially as large amounts of cadmium telluride will become available by 2040 as current photovoltaic modules reach their end-of-life (Nuss, 2019).
特性
分子式 |
H3Te+ |
|---|---|
分子量 |
130.6 g/mol |
IUPAC名 |
tellanium |
InChI |
InChI=1S/H2Te/h1H2/p+1 |
InChIキー |
VTLHPSMQDDEFRU-UHFFFAOYSA-O |
SMILES |
[TeH3+] |
正規SMILES |
[TeH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



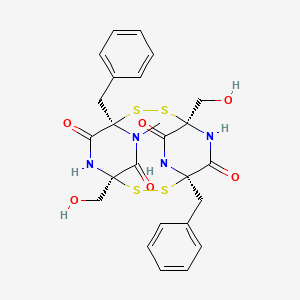
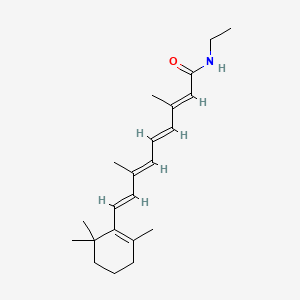
![4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1239469.png)

